molecular formula C24H25N3O5S B265514 2-{[3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide

2-{[3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No. B265514
M. Wt: 467.5 g/mol
InChI Key: XRDDJDQOOWJPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential biomedical applications.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses. Additionally, it has been found to inhibit the activity of various enzymes that are involved in cancer cell growth, such as topoisomerase II and HDAC.
Biochemical and Physiological Effects:
2-{[3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to inhibit the production of various inflammatory cytokines, such as TNF-α and IL-6. It has also been found to have antioxidant properties, which can help to reduce oxidative stress and prevent cellular damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide in lab experiments is its potent anticancer and anti-inflammatory activity. Additionally, it has been found to have low toxicity levels, making it a relatively safe compound to use in experiments. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for the research and development of 2-{[3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide. One potential direction is to investigate its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies can be conducted to explore its potential as a chemotherapeutic agent for various types of cancer. Finally, more research can be conducted to optimize the synthesis method and improve the yield of this compound.

Synthesis Methods

The synthesis of 2-{[3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves the reaction of 3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinesulfanyl chloride with 3-methoxyaniline in the presence of a base. The resulting compound is then purified using column chromatography.

Scientific Research Applications

2-{[3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide has been studied extensively for its potential biomedical applications. It has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

Product Name

2-{[3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Molecular Formula

C24H25N3O5S

Molecular Weight

467.5 g/mol

IUPAC Name

2-[[5-cyano-4-(4-ethoxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C24H25N3O5S/c1-4-32-20-9-8-15(10-21(20)31-3)18-12-22(28)27-24(19(18)13-25)33-14-23(29)26-16-6-5-7-17(11-16)30-2/h5-11,18H,4,12,14H2,1-3H3,(H,26,29)(H,27,28)

InChI Key

XRDDJDQOOWJPIK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC(=CC=C3)OC)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC(=CC=C3)OC)OC

Origin of Product

United States

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